N-benzyl-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-benzyl-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-benzyl-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-24-16-9-7-15(8-10-16)12-22-13-17(20-21-22)18(23)19-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,23) |
InChI Key |
QJNTVOJHHNAXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper(I) catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the triazole intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, methoxybenzyl chloride, Lewis acids (e.g., AlCl3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-methoxyphenyl)methanamine
- N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- 4-methoxybenzylamine
Uniqueness
N-benzyl-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the benzyl, methoxyphenyl, and triazole groups makes it a versatile compound with potential applications in various fields of research. Its stability, reactivity, and biological activity distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
